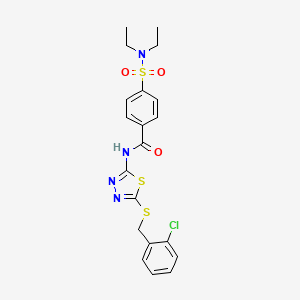
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H21ClN4O3S3 and its molecular weight is 497.04. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds with the 1,3,4-thiadiazole moiety have been reported to possess antiviral properties. Specifically, derivatives of this compound have shown activity against the tobacco mosaic virus (TMV), which is a significant concern in agricultural virology . The incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that act as inhibitors of enzymes like carbonic anhydrase, which may be leveraged for plant anti-viral activities .
Antifungal Properties
Sulfonamide derivatives, which include the 1,3,4-thiadiazole structure, have been associated with antifungal activities. These properties make them candidates for the development of new fungicides that could be used to protect crops and control fungal diseases in agriculture .
Herbicidal Use
The herbicidal potential of sulfonamide derivatives is another area of interest. The compound could be synthesized to target specific weeds or unwanted vegetation, providing a more environmentally friendly alternative to traditional herbicides .
Anticonvulsant Effects
Some 1,3,4-thiadiazole derivatives have been found to exhibit anticonvulsant effects. This suggests that the compound could be explored for its potential use in the treatment of epilepsy or other seizure-related disorders .
Antibacterial Activity
The antibacterial properties of 1,3,4-thiadiazole derivatives are well-documented. This compound could be part of new antibacterial agents, especially in the face of rising antibiotic resistance .
Carbonic Anhydrase Inhibition
As mentioned earlier, the combination of sulfonamide with 1,3,4-thiadiazole can inhibit carbonic anhydrase. This enzyme is crucial in various physiological processes, and inhibitors are used to treat conditions like glaucoma, mountain sickness, and epilepsy .
Antitumor Activity
Previous research has indicated that certain 1,3,4-thiadiazole derivatives can inhibit the growth of tumor cells. This compound could be investigated for its potential antitumor properties, possibly leading to new cancer treatments .
Agricultural Bioengineering
The compound’s potential in agricultural bioengineering is significant. It could be used to develop new pesticides or growth regulators that enhance crop yields and protect against various plant diseases .
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,3,4-thiadiazole sulfonamides , which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels
Mode of Action
It is known that 1,3,4-thiadiazole sulfonamides can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The specific mode of action of this compound will depend on its primary targets.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. 1,3,4-thiadiazole sulfonamides are known to affect various biochemical pathways, depending on their targets . For example, they can inhibit enzyme activity, modulate receptor signaling, or alter ion channel function . The specific pathways affected by this compound will depend on its primary targets.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. It is known that 1,3,4-thiadiazole sulfonamides can have various effects, depending on their targets and mode of action . For example, they can inhibit cell growth, induce apoptosis, or modulate cell signaling . The specific effects of this compound will depend on its primary targets and mode of action.
Eigenschaften
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S3/c1-3-25(4-2)31(27,28)16-11-9-14(10-12-16)18(26)22-19-23-24-20(30-19)29-13-15-7-5-6-8-17(15)21/h5-12H,3-4,13H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOQFGGJZDXDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

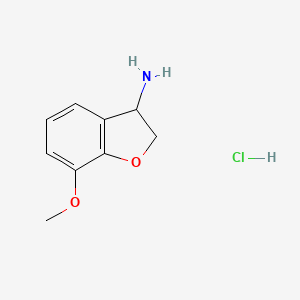

![2-Chloro-N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]acetamide](/img/structure/B2958623.png)
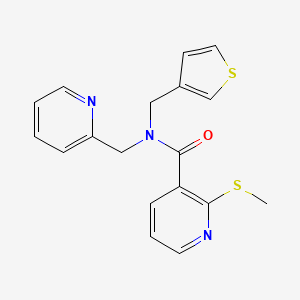

![N-(3,4-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2958627.png)
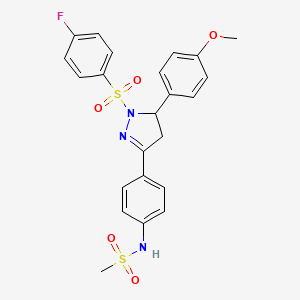

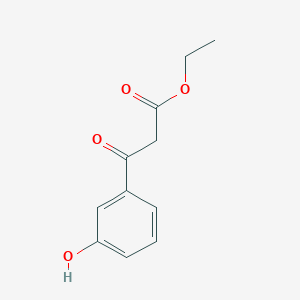


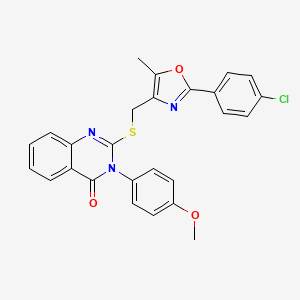
![(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2958640.png)
